molecular formula C9H17NO2S B2726175 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide CAS No. 1339464-11-7

9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide

Cat. No.: B2726175
CAS No.: 1339464-11-7
M. Wt: 203.3
InChI Key: FBJXEKXTTGBZBD-UHFFFAOYSA-N
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Description

9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide is a spirocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of 9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic ring system and the dioxide functionality. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

9λ6-thia-2-azaspiro[5.5]undecane 9,9-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)6-3-9(4-7-13)2-1-5-10-8-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJXEKXTTGBZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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